(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1365938-03-9
VCID: VC2728624
InChI: InChI=1S/C9H11N3O/c1-12-7(6-10)5-8(11-12)9-3-2-4-13-9/h2-5H,6,10H2,1H3
SMILES: CN1C(=CC(=N1)C2=CC=CO2)CN
Molecular Formula: C9H11N3O
Molecular Weight: 177.2 g/mol

(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine

CAS No.: 1365938-03-9

Cat. No.: VC2728624

Molecular Formula: C9H11N3O

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine - 1365938-03-9

Specification

CAS No. 1365938-03-9
Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
IUPAC Name [5-(furan-2-yl)-2-methylpyrazol-3-yl]methanamine
Standard InChI InChI=1S/C9H11N3O/c1-12-7(6-10)5-8(11-12)9-3-2-4-13-9/h2-5H,6,10H2,1H3
Standard InChI Key FTWARMYYRVTKOJ-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C2=CC=CO2)CN
Canonical SMILES CN1C(=CC(=N1)C2=CC=CO2)CN

Introduction

Chemical Identity and Structural Characteristics

Chemical Identifiers

(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine is a heterocyclic organic compound that combines a furan ring with a pyrazole ring, attached to a methanamine group. The compound is distinguished by the presence of a methyl group on the pyrazole nitrogen, which differentiates it from non-methylated counterparts. The molecular structure features a specific arrangement where the furan ring is attached at position 3 of the pyrazole, while the methanamine group occupies position 5.

Table 1: Chemical Identifiers of (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine

PropertyValue
CAS Number1365938-03-9
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
PubChem CID84761549
Creation Date2014-10-21
Last Modified2025-04-05

Structural Features

The compound's structure can be conceptualized as a combination of three key components: a furan heterocycle, a pyrazole ring, and a methanamine functional group. The furan ring, characterized by its five-membered aromatic structure containing an oxygen atom, is connected to the 3-position of the pyrazole ring. The pyrazole component is a five-membered heterocyclic structure with adjacent nitrogen atoms, one of which (position 1) bears a methyl substituent. The methanamine group (CH2NH2) is attached at position 5 of the pyrazole ring .

This particular arrangement of functional groups contributes to the compound's unique chemical reactivity and biological activity profiles. The presence of the methyl group on the pyrazole nitrogen creates specific steric and electronic effects that influence the compound's biological interactions and chemical properties.

Chemical Properties and Reactivity

Chemical Reactivity

The compound can participate in various chemical reactions, primarily through its functional groups. The methanamine group can undergo typical amine reactions including:

  • Nucleophilic substitution reactions

  • Addition reactions with carbonyls

  • Amide bond formation with carboxylic acids and derivatives

Additionally, the heterocyclic portions (furan and pyrazole) can participate in electrophilic aromatic substitution, though with varying degrees of reactivity based on their electronic characteristics. Common reagents that can be used to modify this compound include alkyl halides and acid chlorides, which enable structural diversification for structure-activity relationship studies.

Therapeutic AreaPotential MechanismResearch Status
AnticancerEnzyme inhibition, receptor interactionUnder investigation
Anti-inflammatoryModulation of inflammatory pathwaysPromising research candidate
Neurodegenerative DiseasesReceptor modulationEarly research phase

The compound exhibits potential as an enzyme inhibitor and receptor ligand, which explains its applicability in anticancer and anti-inflammatory research. The presence of the methyl group on the pyrazole nitrogen may influence its interaction with biological targets, potentially affecting its therapeutic efficacy compared to non-methylated analogs.

Structure-Activity Relationships

The specific structural features of (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine contribute to its biological activity. The furan ring provides aromatic character and potential hydrogen bonding through its oxygen atom, while the pyrazole contributes additional aromaticity and nitrogen atoms for hydrogen bonding. The methanamine group offers a basic site for potential interactions with acidic residues in biological targets.

Research suggests that the methyl substituent on the pyrazole nitrogen plays a critical role in the compound's biological activity by influencing:

  • Binding affinity to target proteins

  • Metabolic stability

  • Lipophilicity and membrane permeability

Comparison with Related Compounds

Structural Analogs

Several compounds structurally related to (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine have been identified and studied, providing valuable comparative data. These include non-methylated counterparts and isomeric forms with different substitution patterns.

Table 3: Comparison with Related Compounds

CompoundStructural DifferenceMolecular WeightNotable Properties
(3-(furan-2-yl)-1H-pyrazol-5-yl)methanamineLacks methyl group on pyrazole nitrogen163.17 g/molDifferent receptor binding profile
(5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methanamineReversed positions of furan and methanamine177.20 g/molIsomeric form with different biological activity
[3-(furan-2-yl)-1H-pyrazol-5-yl]methanolHydroxyl instead of amine group164.16 g/molDifferent hydrogen bonding pattern

The compound (5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methanamine represents a significant isomer where the positions of the furan and methanamine groups on the pyrazole ring are reversed compared to our target compound . This structural variation likely confers different biological activities due to altered spatial arrangements of the functional groups.

Similarly, [3-(furan-2-yl)-1H-pyrazol-5-yl]methanol is related to our target compound but features a hydroxyl group in place of the amine. This compound has its own CAS number (84978-67-6) and distinct chemical properties.

Functional Derivatives

The functionalization of the methanamine group in (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine can lead to various derivatives with modified properties. For instance, [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine represents a related compound where the basic structure has been elaborated to include a furanylmethyl substituent on the amine nitrogen.

These functional derivatives often exhibit altered biological activities, pharmacokinetic properties, and chemical reactivities, making them valuable for structure-activity relationship studies in drug discovery programs.

Research Applications and Future Directions

Current Research Focus

Current research on (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine appears to focus primarily on its potential therapeutic applications, particularly in the fields of anticancer and anti-inflammatory drug development. The compound's ability to interact with various biological targets makes it a versatile candidate for medicinal chemistry research.

Additionally, the compound may serve as a valuable building block for the synthesis of more complex molecules with enhanced biological activities. Its relatively simple structure with multiple functional handles allows for extensive derivatization and optimization.

Future Research Directions

Several promising research directions for (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine include:

  • Development of structure-activity relationships through systematic modification of key functional groups

  • Investigation of specific biological targets and mechanisms of action

  • Exploration of potential applications in neurodegenerative disease research

  • Optimization of synthetic routes for efficient large-scale production

  • Development of drug delivery systems for compounds containing this structural motif

The continued exploration of this compound and its derivatives will likely yield valuable insights into its biological activity and potential therapeutic applications.

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